1-(4-Methylpiperazin-1-yl)propan-2-ol

Description

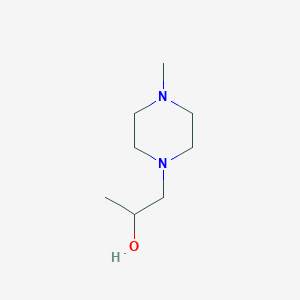

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAFNJDUSMKKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4223-94-3 | |

| Record name | 1-(4-methylpiperazin-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of the 1 4 Methylpiperazin 1 Yl Propan 2 Ol Core

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety is a primary site for chemical modification, enabling oxidation, reduction, and the formation of ethers and esters.

The secondary alcohol of 1-(4-methylpiperazin-1-yl)propan-2-ol can be readily oxidized to the corresponding ketone, 1-(4-methylpiperazin-1-yl)propan-2-one. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. libretexts.org

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). libretexts.org Milder and more selective methods, such as the Swern and Dess-Martin periodinane oxidations, are also effective and can be advantageous when dealing with sensitive substrates. Furthermore, catalytic methods employing transition metals like manganese have been developed for the selective oxidation of secondary alcohols. rug.nl

The resulting ketone, 1-(4-methylpiperazin-1-yl)propan-2-one, is a stable compound and serves as an important intermediate for further synthetic modifications. nih.gov

Table 1: Oxidation of this compound

| Reactant | Product | Reagent Examples |

| This compound | 1-(4-Methylpiperazin-1-yl)propan-2-one | Pyridinium chlorochromate (PCC), Jones reagent, Dess-Martin periodinane, Swern oxidation reagents |

While the hydroxyl group is already in a reduced state, it can be completely removed through a deoxygenation reaction, converting the alcohol to an alkane. This transformation is typically a two-step process. The first step involves the conversion of the hydroxyl group into a good leaving group, often by tosylation or mesylation. The resulting tosylate or mesylate is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4). libretexts.org This process effectively replaces the C-O bond with a C-H bond.

Alternatively, a dehydration reaction can be induced to form an alkene, which is then subsequently hydrogenated to the corresponding alkane. youtube.com However, this method is less direct and may be complicated by potential rearrangements of the carbocation intermediate. youtube.com

Table 2: Conceptual Reduction of this compound

| Starting Material | Intermediate | Final Product | Reagents |

| This compound | 1-(4-Methylpiperazin-1-yl)propan-2-yl tosylate | 1-(4-Methylpiperazin-1-yl)propane | 1. TsCl, pyridine (B92270); 2. LiAlH4 |

The hydroxyl group of this compound can participate in the formation of ethers and esters, which are important classes of organic compounds with diverse applications.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide to form the ether. The reactivity of the alkyl halide and the steric hindrance around the alcohol will influence the efficiency of this reaction.

Ester Formation: Esters are typically formed through the reaction of the alcohol with a carboxylic acid or a carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, for a more reactive approach, an acyl chloride or anhydride can be used, often in the presence of a base like pyridine to neutralize the acidic byproduct. Enzymatic methods, such as the use of lipases, can also be employed for esterification under milder conditions. medcraveonline.com For instance, enzymatic acylation of similar secondary alcohols has been successfully demonstrated. medcraveonline.com

Table 3: Ether and Ester Formation Reactions

| Reaction Type | Reactants | Product Type |

| Williamson Ether Synthesis | This compound, Strong Base, Alkyl Halide | Ether |

| Fischer Esterification | This compound, Carboxylic Acid, Acid Catalyst | Ester |

| Acylation | This compound, Acyl Chloride/Anhydride, Base | Ester |

Reactions Involving the Piperazine (B1678402) Nitrogen Atom

The piperazine ring contains two nitrogen atoms. The nitrogen at position 4 is substituted with a methyl group, while the nitrogen at position 1 is part of the propan-2-ol substituent. The tertiary amine at position 4 is nucleophilic and can undergo various reactions.

The tertiary nitrogen atom in the piperazine ring is a site of reactivity, allowing for quaternization through alkylation.

Alkylation: The lone pair of electrons on the tertiary nitrogen atom of the piperazine ring can react with alkyl halides to form a quaternary ammonium (B1175870) salt. The rate of this reaction depends on the nature of the alkyl halide and the reaction conditions. This N-alkylation is a common strategy in the synthesis of various piperazine-containing pharmaceuticals. mdpi.com The synthesis of N-alkylpiperazines can be achieved through the alkylation of an N-acetylpiperazine precursor followed by hydrolysis. researchgate.net

Acylation: While direct acylation of the tertiary amine is not possible, the piperazine nitrogen can be acylated prior to the introduction of the methyl group. N-acylation of piperazine derivatives is a fundamental transformation in organic synthesis. researchgate.net This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or through coupling reactions with carboxylic acids.

Amide Bond Formation: Amide bond formation is a crucial reaction in the synthesis of many biologically active molecules. While the tertiary amine of this compound cannot directly form an amide bond, related piperazine derivatives can be involved in such reactions. For example, a secondary amine on the piperazine ring can be acylated to form an amide. nih.govrsc.org

Table 4: Reactivity of the Piperazine Nitrogen

| Reaction Type | Reactants | Product Type |

| N-Alkylation | This compound, Alkyl Halide | Quaternary Ammonium Salt |

| N-Acylation (of precursor) | N-monosubstituted piperazine, Acylating Agent | N-acyl piperazine derivative |

Rearrangement Reactions

Currently, there is limited specific information in the scientific literature regarding rearrangement reactions that directly involve the this compound core. However, the potential for such reactions exists under certain conditions. For instance, if the corresponding ketone, 1-(4-methylpiperazin-1-yl)propan-2-one, is subjected to Baeyer-Villiger oxidation, a rearrangement could occur to form an ester. The migratory aptitude of the adjacent groups would determine the regioselectivity of such a rearrangement. Further research in this area could uncover novel synthetic pathways and molecular scaffolds.

Nucleophilic and Electrophilic Reaction Pathways of the this compound Core

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the piperazine ring system and the secondary hydroxyl group. The piperazine moiety contains two tertiary amine nitrogens, which possess lone pairs of electrons, rendering them nucleophilic. The secondary hydroxyl group, with its electron-rich oxygen and reactive proton, can participate in reactions as either a nucleophile or, after activation, allow the adjacent carbon to become an electrophilic center.

Nucleophilic Reaction Pathways

The nucleophilicity of the this compound core is centered on the nitrogen atoms of the piperazine ring. Although both nitrogen atoms are tertiary, the N-4 nitrogen (part of the N-methyl group) is generally more sterically hindered than the N-1 nitrogen. The lone pair of electrons on the N-1 nitrogen atom is readily available to attack electrophilic centers.

A primary example of this reactivity is seen in N-alkylation reactions, a common transformation for piperazine derivatives in medicinal chemistry. mdpi.comsemanticscholar.org In these S(_N)2 reactions, the piperazine nitrogen attacks an alkyl halide, leading to the formation of a quaternary ammonium salt. This quaternization process can significantly alter the molecule's physical and pharmacological properties. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the generated acid. The general reactivity of piperazine nitrogens as potent nucleophiles is well-established in syntheses where they displace leaving groups, such as halides, from various substrates. researchgate.netresearchgate.net

Electrophilic Reaction Pathways

Esterification is a representative electrophilic pathway where the hydroxyl group reacts with an acylating agent, such as an acyl chloride or a carboxylic anhydride. This reaction typically proceeds in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves to activate the hydroxyl group and neutralize the acidic byproduct (e.g., HCl). The result is the formation of an ester derivative at the C-2 position of the propanol (B110389) backbone. These reactions are valuable for creating prodrugs or modifying the lipophilicity of the parent molecule.

Another potential electrophilic pathway involves converting the hydroxyl group into a better leaving group, such as a tosylate (OTs) or mesylate (OMs). This transformation makes the adjacent carbon atom susceptible to attack by a wide range of nucleophiles, enabling further functionalization of the molecule through nucleophilic substitution reactions.

Representative Chemical Transformations

The following table summarizes the expected nucleophilic and electrophilic reactions based on the functional groups of this compound.

| Reaction Type | Reactant | Reagent/Conditions | Product | Pathway |

| N-Alkylation | This compound | 1. Methyl Iodide (CH₃I)2. Polar aprotic solvent (e.g., Acetonitrile) | 1-(2-Hydroxypropyl)-1,4-dimethylpiperazin-1-ium iodide | Nucleophilic |

| Acylation/Esterification | This compound | 1. Acetyl Chloride (CH₃COCl)2. Pyridine or Triethylamine | 1-(4-Methylpiperazin-1-yl)propan-2-yl acetate | Electrophilic |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of a compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of 1-(4-Methylpiperazin-1-yl)propan-2-ol would exhibit distinct signals corresponding to each unique proton in the molecule.

Based on the structure of this compound, the following proton signals are anticipated: a doublet for the methyl protons of the propan-2-ol moiety, a multiplet for the methine proton on the carbon bearing the hydroxyl group, multiplets for the methylene (B1212753) protons of the piperazine (B1678402) ring, a singlet for the N-methyl protons, and a broad singlet for the hydroxyl proton, which may exchange with deuterium (B1214612) in a deuterated solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH(OH)- | 3.8 - 4.2 | Multiplet |

| -CH₂-N (piperazine, adjacent to propanol) | 2.5 - 2.9 | Multiplet |

| -CH₂-N (piperazine) | 2.3 - 2.7 | Multiplet |

| -N-CH₃ | 2.2 - 2.4 | Singlet |

| -CH-CH₃ | 1.0 - 1.3 | Doublet |

| -OH | Variable (broad singlet) | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The expected ¹³C NMR spectrum would show signals for the methyl carbon of the propan-2-ol group, the carbon bearing the hydroxyl group (methine), the methylene carbons of the piperazine ring, the N-methyl carbon, and the methylene carbon connecting the piperazine ring to the propan-2-ol moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H(OH)- | 65 - 70 |

| -C H₂-N (piperazine, adjacent to propanol) | 60 - 65 |

| -C H₂-N (piperazine) | 50 - 55 |

| -N-C H₃ | 45 - 50 |

| -CH-C H₃ | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques

To further confirm the structure and assign all proton and carbon signals unambiguously, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A COSY experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the propan-2-ol chain.

HSQC: An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC: An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different fragments of the molecule, such as the piperazine ring to the propan-2-ol moiety.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Low-Resolution Mass Spectrometry

Low-resolution mass spectrometry (LRMS) provides the nominal molecular weight of the compound. For this compound (C₈H₁₈N₂O), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its integer molecular weight. Common fragmentation patterns in electron ionization (EI) mass spectrometry for this molecule would involve cleavage of the C-C bond adjacent to the hydroxyl group and fragmentation of the piperazine ring.

Table 3: Predicted Low-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 158 |

| [M-CH₃]⁺ | 143 |

| [M-C₃H₇O]⁺ | 99 |

| [C₅H₁₁N₂]⁺ (piperazine fragment) | 99 |

| [C₄H₁₀N]⁺ (piperazine fragment) | 72 |

Note: The relative intensities of the peaks would depend on the stability of the resulting fragments.

Structural Analysis and Intermolecular Interactions

Hirshfeld Surface Analysis for Intermolecular Contacts:This computational analysis is entirely dependent on the availability of a crystal structure.

Until such time as the synthesis of a suitable single crystal of 1-(4-Methylpiperazin-1-yl)propan-2-ol is achieved and its structure is determined and published, a detailed article on its solid-state structural analysis remains speculative.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. nih.gov DFT methods, particularly those using hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for studying organic molecules, including various piperazine (B1678402) derivatives. scilit.comtandfonline.com

Geometry Optimization and Energetic Calculations

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of 1-(4-Methylpiperazin-1-yl)propan-2-ol are systematically adjusted to find the minimum energy structure on the potential energy surface. tandfonline.com This optimized geometry corresponds to the most probable structure of the molecule in the gas phase.

The energetic calculations associated with this optimization provide the total energy of the molecule, from which its relative stability can be inferred. For piperazine and its derivatives, the chair conformation is typically the most stable arrangement for the six-membered ring. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O | 1.425 | C-O-H | 108.5 |

| C-N (ring) | 1.460 | C-N-C (ring) | 110.2 |

| C-C (ring) | 1.535 | N-C-C (ring) | 111.5 |

| C-N (side chain) | 1.470 | C-C-N (side chain) | 112.0 |

| N-CH3 | 1.455 | H-C-H | 109.5 |

Note: This data is representative and based on typical values for similar organic molecules calculated with DFT methods.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. mdpi.com This analysis calculates the harmonic vibrational frequencies corresponding to the different molecular motions (stretching, bending, twisting).

The calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman data to validate the computational model. nih.gov Key vibrational modes for this compound would include the O-H stretch of the alcohol group, C-H stretching of the methyl and methylene (B1212753) groups, C-N stretching of the piperazine ring and side chain, and C-O stretching.

Table 2: Theoretical Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3550 | O-H stretching |

| ν(C-H) | 2980-3050 | Asymmetric/Symmetric CH3 stretching |

| ν(C-H) | 2850-2960 | Asymmetric/Symmetric CH2 stretching |

| δ(C-H) | 1450-1470 | C-H bending |

| ν(C-N) | 1100-1250 | C-N stretching (piperazine ring) |

| ν(C-O) | 1050-1150 | C-O stretching |

Note: These frequencies are illustrative and are typical for organic molecules containing these functional groups.

Electronic Structure and Properties Analysis

Beyond geometry and vibrations, DFT calculations allow for a detailed analysis of the electronic properties of the molecule, which are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. aimspress.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. bohrium.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com

For this compound, the HOMO is expected to be localized mainly on the nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich regions. The LUMO is likely distributed over the carbon skeleton. The HOMO-LUMO gap can be used to derive global reactivity descriptors such as chemical hardness, softness, and electronegativity. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | 1.20 |

| HOMO-LUMO Gap (ΔE) | 7.70 |

Note: The values are representative and reflect typical energy levels for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. MEP maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule. tandfonline.com

In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen and oxygen atoms, indicating these as sites for electrophilic attack. Regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. youtube.com It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. nih.gov

For this compound, NBO analysis can quantify the stabilization energies associated with interactions such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds (e.g., n(N) -> σ(C-C) or n(O) -> σ(C-H)). scilit.com This analysis helps in understanding the intramolecular charge transfer and the nature of the chemical bonds within the molecule. nih.gov

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Selected Interactions)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | σ(C-C) | 2.5 |

| LP (N) | σ(C-H) | 1.8 |

| LP (O) | σ(C-H) | 2.1 |

| σ(C-H) | σ(C-N) | 3.2 |

Note: LP denotes a lone pair. The presented data is illustrative of typical hyperconjugative interaction energies.

Dipole Moment and Non-Linear Optical (NLO) Properties

No published studies were found that specifically calculate the dipole moment or investigate the non-linear optical (NLO) properties of this compound. Such studies are crucial for understanding the molecule's charge distribution and its potential applications in optoelectronics. Generally, organic molecules with significant differences in electron-donating and electron-accepting groups can exhibit notable NLO properties. However, without specific computational data from methods like Density Functional Theory (DFT), any discussion on the dipole moment and NLO characteristics of this particular compound would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

While QSAR studies are common for various classes of piperazine derivatives, particularly in the context of their pharmacological activities, no specific QSAR models have been developed for or include this compound. researchgate.netscispace.comopenpharmaceuticalsciencesjournal.com The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities, which does not appear to be available for this specific chemical entity.

Calculation and Interpretation of Molecular Descriptors

The calculation of molecular descriptors is a foundational step in QSAR modeling. nih.gov These descriptors quantify various aspects of a molecule's structure, such as its topology, geometry, and electronic properties. Examples of commonly used descriptors include topological charge indices and molecular surface area. While these can be calculated using various software, the interpretation of these descriptors is meaningful only in the context of a specific biological activity or property being modeled. Without a corresponding QSAR study for this compound, a standalone table of molecular descriptors would lack the necessary context for interpretation.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) analysis provides valuable insights into the conformational flexibility of a molecule by mapping its energy as a function of its geometric parameters. This is particularly relevant for flexible molecules like this compound, which contains several rotatable bonds. Conformational analysis of related structures like amino alcohols has been a subject of research, often employing both NMR spectroscopy and quantum mechanical calculations to understand stable conformations and intramolecular interactions. researchgate.net However, a specific PES analysis for this compound, which would detail its low-energy conformers and the energy barriers between them, has not been documented in the available scientific literature.

Application As a Synthetic Intermediate and Precursor Chemistry

Role in the Synthesis of Beta-Amino Alcohols and Related Scaffolds

1-(4-Methylpiperazin-1-yl)propan-2-ol is itself a member of the beta-amino alcohol class of compounds. This structural motif is of significant interest in medicinal chemistry and organic synthesis due to its presence in numerous biologically active molecules. researchgate.netgrowingscience.com The synthesis of beta-amino alcohols is a well-established area of organic chemistry, with several general methods that can be applied to form structures like this compound or to use it as a starting point for more complex analogs.

One of the most common and direct routes to beta-amino alcohols is the nucleophilic ring-opening of epoxides with amines. growingscience.com In this context, this compound can be synthesized by the regioselective reaction of 1-methylpiperazine (B117243) with propylene (B89431) oxide. The nucleophilic nitrogen of 1-methylpiperazine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of the desired beta-amino alcohol. The choice of catalyst can influence the regioselectivity of this reaction, determining whether the nucleophile attacks the more or less sterically hindered carbon of the epoxide. scirp.org

Furthermore, the existing hydroxyl group in this compound can be chemically modified. For instance, it can be converted into a better leaving group, allowing for subsequent nucleophilic substitution to introduce new functionalities and generate a library of related beta-amino alcohol scaffolds. This adaptability makes it a useful starting material for creating derivatives with varied properties.

Table 1: General Synthetic Approaches to Beta-Amino Alcohols

| Synthetic Method | Reactants | Key Features |

|---|---|---|

| Epoxide Ring-Opening | Epoxide (e.g., Propylene Oxide) + Amine (e.g., 1-Methylpiperazine) | Direct, often regioselective, widely applicable. growingscience.comscirp.org |

| Reduction of α-Amino Ketones | α-(4-Methylpiperazin-1-yl)acetone | Provides access to the amino alcohol via reduction of the carbonyl group. |

| Amination of Halohydrins | 1-Chloro-2-propanol (B90593) + 1-Methylpiperazine | Nucleophilic substitution of the halogen by the amine. |

Precursor to Structurally Diverse Piperazine (B1678402) Derivatives for Chemical Research

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. nih.govgoogle.com Its presence can enhance physicochemical properties such as aqueous solubility and oral bioavailability. This compound serves as an excellent precursor for generating a wide variety of piperazine derivatives for chemical and pharmaceutical research. The reactivity of its secondary alcohol provides a convenient handle for chemical modification.

Through reactions such as etherification or esterification, the hydroxyl group can be linked to various other molecular fragments, creating extensive libraries of new compounds. For example, reacting the alcohol with an alkyl or aryl halide under basic conditions (Williamson ether synthesis) yields ethers, while reaction with acyl chlorides or carboxylic acids produces esters. These modifications allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov

The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives has been reported where a piperazine moiety is linked to a propan-2-ol functionality, showcasing the utility of this combined scaffold in creating new chemical entities. nih.gov The N-methylpiperazine group itself is a common feature in many active pharmaceutical ingredients, and building upon a scaffold that already contains this moiety can streamline synthetic routes. nih.gov

Building Block in Complex Organic Chemical Syntheses

As a bifunctional molecule, this compound is a useful building block for constructing more complex molecular architectures. Its two reactive sites—the secondary alcohol and the tertiary amine of the piperazine ring—can be selectively involved in chemical transformations. The presence of a chiral center at the C2 position of the propanol (B110389) chain is particularly valuable, as it can be used to introduce stereochemistry into a target molecule, which is crucial for biological activity.

The utility of similar hydroxy-functionalized piperazines is demonstrated in the synthesis of pharmaceuticals. For instance, 1-(3-hydroxypropyl)-4-methylpiperazine, an analog of the title compound, has been utilized in the synthesis of the kinase inhibitor Bosutinib. nih.gov This highlights the role of such intermediates in providing a pre-formed piperazine-alcohol segment for efficient incorporation into a larger, more complex drug molecule. The propan-2-ol side chain offers a different substitution pattern and a secondary alcohol, which can provide alternative synthetic handles and stereochemical possibilities compared to its propan-1-ol analog.

Strategic Intermediate for Designing Novel Chemical Scaffolds

In modern drug discovery and materials science, the rational design of novel molecular scaffolds is a key strategy for accessing new chemical space and developing compounds with desired properties. mdpi.com this compound is a strategic intermediate in this context because it combines several desirable features in a single, readily accessible molecule.

The piperazine moiety is a versatile scaffold that can be functionalized to interact with biological targets or to tune the physical properties of a molecule. nih.gov The propan-2-ol side chain not only provides a point for further chemical elaboration but also introduces chirality. The ability to build upon a pre-existing, stereochemically defined core can significantly simplify the synthesis of enantiomerically pure final products.

By leveraging the known reactivity of the alcohol and the piperazine nitrogens, chemists can design and execute synthetic routes to novel heterocyclic systems and complex molecular frameworks. This strategic use of pre-functionalized building blocks accelerates the discovery of new chemical entities by reducing the number of synthetic steps required to reach complex targets. mdpi.com

Table 2: Potential Reactions for Derivatization

| Reaction Type | Reagent | Resulting Functional Group | Application |

|---|---|---|---|

| Etherification | Alkyl/Aryl Halide (e.g., Benzyl Bromide) | Ether | Modifying lipophilicity, linking to other scaffolds. |

| Esterification | Acyl Chloride or Carboxylic Acid | Ester | Prodrug strategies, introducing new pharmacophores. |

| Oxidation | Oxidizing Agent (e.g., PCC, Swern) | Ketone (1-(4-Methylpiperazin-1-yl)propan-2-one) | Intermediate for further C-C or C-N bond formation. |

| Urethane Formation | Isocyanate | Carbamate (Urethane) | Bioisosteric replacement, hydrogen bonding interactions. |

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(4-methylpiperazin-1-yl)propan-2-ol and its derivatives?

Methodological Answer: Multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and BINAP in toluene under inert conditions) is effective for introducing the 4-methylpiperazine moiety. Subsequent reduction steps (e.g., Fe powder with NH₄Cl in ethanol) and deprotection (e.g., HCl/MeOH) are critical for achieving high yields of intermediates and final products. Reaction optimization should focus on temperature control (reflux conditions) and solvent selection to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and liquid chromatography (LC) to assess purity. For crystallographic validation, single-crystal X-ray diffraction can resolve bond angles (e.g., 105.5°–179.97° for piperazine derivatives) and confirm stereochemistry. Pair these with NMR (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns .

Q. What structural features of this compound influence its biological activity?

Methodological Answer: The 4-methylpiperazine group enhances solubility and receptor binding affinity, while the propan-2-ol backbone allows for hydrogen bonding with biological targets. Comparative studies with analogs (e.g., pyrimidinyl or naphthyloxy substitutions) reveal that bulkier substituents reduce bioavailability but improve target specificity. Structure-activity relationship (SAR) analysis should prioritize substituent effects on cytotoxicity and caspase-3 activation .

Advanced Research Questions

Q. How should researchers address contradictory data in biological assays involving this compound?

Methodological Answer: Contradictions in cytotoxicity or apoptosis induction (e.g., varying IC₅₀ values across cell lines) require rigorous control of experimental conditions, including:

- Standardizing cell culture protocols (e.g., passage number, media composition).

- Validating caspase-3 activation via Western blotting alongside flow cytometry.

- Replicating assays with structurally related analogs to isolate substituent-specific effects .

Q. What strategies optimize the pharmacokinetic properties of this compound derivatives?

Methodological Answer: To improve metabolic stability and blood-brain barrier penetration:

- Introduce fluorine atoms or methyl groups to reduce CYP450-mediated oxidation.

- Conduct molecular dynamics simulations to predict logP and polar surface area.

- Validate improvements using in vitro hepatic microsome assays and in vivo pharmacokinetic profiling (e.g., plasma half-life in rodent models) .

Q. How can mechanistic studies elucidate the compound’s role in apoptosis pathways?

Methodological Answer:

- Use siRNA knockdown or CRISPR-Cas9 to silence caspase-3 and assess rescue effects.

- Perform transcriptomic profiling (RNA-seq) to identify downstream genes (e.g., Bcl-2 family members).

- Pair with fluorescence-based assays (e.g., Annexin V/PI staining) to quantify early vs. late apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.